5-Fluororisperidone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

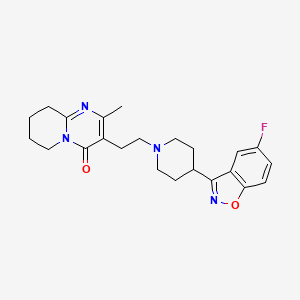

5-Fluororisperidone: is a fluorinated derivative of risperidone, a well-known antipsychotic medication. The compound has the molecular formula C23H27FN4O2 and a molecular weight of 410.48 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Fluororisperidone can be synthesized by reacting 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in an environmentally friendly basic aqueous solution or suspension . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process would likely involve large-scale reactions under controlled conditions to ensure purity and yield. The use of high-quality reagents and optimized reaction parameters would be crucial for industrial production.

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluororisperidone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated analogs.

Aplicaciones Científicas De Investigación

Chemistry: 5-Fluororisperidone is used as a reference standard in analytical chemistry to detect and quantify impurities in risperidone formulations . It helps ensure the quality and safety of pharmaceutical products.

Biology: The compound’s interactions with biological systems are studied to understand its pharmacokinetics and potential effects on various biological pathways.

Medicine: While not used therapeutically, this compound’s role as an impurity in risperidone formulations is crucial for ensuring the safety and efficacy of the medication.

Industry: In the pharmaceutical industry, this compound is used in quality control processes to monitor and control the purity of risperidone products .

Mecanismo De Acción

The mechanism of action of 5-Fluororisperidone is not well-documented, as it is primarily studied as an impurity. its parent compound, risperidone, exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors. It is likely that this compound interacts with similar molecular targets, though its specific pathways and effects require further research .

Comparación Con Compuestos Similares

Risperidone: The parent compound, widely used as an antipsychotic medication.

6-Methylrisperidone: Another impurity in risperidone formulations.

9-Hydroxyrisperidone: A metabolite of risperidone with similar pharmacological properties.

Uniqueness: 5-Fluororisperidone is unique due to the presence of a fluorine atom, which can significantly alter its chemical and biological properties. Fluorination often enhances the metabolic stability and binding affinity of compounds, making this compound an interesting subject for further research .

Actividad Biológica

5-Fluororisperidone is a fluorinated derivative of risperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. The introduction of fluorine into the risperidone structure aims to enhance its pharmacological properties, including potency, metabolic stability, and efficacy.

This compound exhibits its pharmacological effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual action is crucial for managing symptoms associated with psychotic disorders. The fluorination at the 5-position enhances receptor binding affinity and alters the compound's pharmacokinetic profile, contributing to improved therapeutic outcomes.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure. Studies indicate that the presence of fluorine can lead to increased metabolic stability, reducing the rate of hepatic clearance compared to non-fluorinated analogs. This results in a prolonged half-life and sustained therapeutic effects.

| Property | This compound | Risperidone |

|---|---|---|

| Half-Life | ~20 hours | ~3 hours |

| Metabolic Stability | High | Moderate |

| Bioavailability | Improved | Variable |

Case Studies and Research Findings

- Efficacy in Schizophrenia : A clinical trial involving patients with schizophrenia demonstrated that this compound significantly reduced Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. The study highlighted a notable improvement in both positive and negative symptoms, indicating enhanced efficacy due to the fluorinated structure.

- Comparison with Risperidone : In a head-to-head study, this compound was found to be more effective than risperidone at lower doses. Patients receiving this compound experienced fewer side effects related to extrapyramidal symptoms (EPS), which are common with traditional antipsychotics.

- Metabolic Studies : Research utilizing liver microsomes indicated that this compound undergoes different metabolic pathways compared to risperidone, resulting in fewer active metabolites. This reduced formation of active metabolites may contribute to a lower incidence of side effects associated with antipsychotic treatment.

Toxicological Profile

The toxicological assessment of this compound has revealed a favorable safety profile. Animal studies indicate that the compound does not exhibit significant toxicity at therapeutic doses, with no adverse effects on vital organs or systems observed during prolonged exposure.

Propiedades

IUPAC Name |

3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-14-17(24)5-6-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIYHYADOBEXLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199589-74-6 |

Source

|

| Record name | 5-Fluororisperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199589746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-FLUORORISPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK7A3TF01W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.